

Amisulpride-d5 N-Oxide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Amisulpride-d5 N-Oxide

CAS No.: 1794756-15-2

Cat. No.: B586820

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Prepared by: A Senior Application Scientist

Introduction

Amisulpride, a substituted benzamide, is an atypical antipsychotic and antiemetic agent that selectively antagonizes dopamine D2 and D3 receptors.[1] Its clinical efficacy is well-established for the management of schizophrenia and postoperative nausea and vomiting.[1] The metabolism of amisulpride, though limited, leads to the formation of metabolites such as Amisulpride N-Oxide.[1][2] To facilitate advanced research in pharmacokinetics, drug metabolism, and bioanalytical method development, isotopically labeled internal standards are indispensable. This technical guide provides an in-depth overview of **Amisulpride-d5 N-Oxide**, a deuterated analog of the N-Oxide metabolite of Amisulpride.

This guide will cover the fundamental physicochemical properties, a proposed synthesis pathway, detailed analytical methodologies for characterization and quantification, and the critical applications of **Amisulpride-d5 N-Oxide** in a research setting. The information presented herein is intended for researchers, scientists, and drug development professionals to support their scientific endeavors.

Physicochemical Properties of Amisulpride-d5 N-Oxide

The accurate characterization of a reference standard is paramount for its effective use in quantitative analysis. The key physicochemical properties of **Amisulpride-d5 N-Oxide** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1794756-15-2	[3]
Molecular Formula	C ₁₇ H ₂₂ D ₅ N ₃ O ₅ S	Cleansynth
Molecular Weight	390.51 g/mol	[3]
Appearance	Solid	[4]
Storage	-20°C	[4]

Synthesis of Amisulpride-d5 N-Oxide

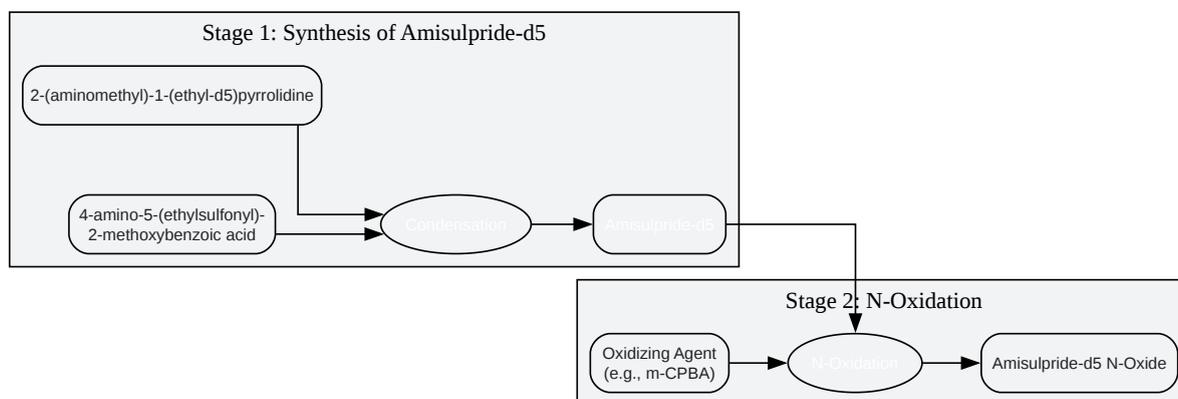
The synthesis of **Amisulpride-d5 N-Oxide** involves a multi-step process that begins with the synthesis of the deuterated parent drug, Amisulpride-d5, followed by a selective N-oxidation. While a specific, detailed protocol for the synthesis of **Amisulpride-d5 N-Oxide** is not readily available in published literature, a scientifically sound pathway can be devised based on established organic synthesis principles for deuteration and N-oxidation.

Proposed Synthesis Pathway

The logical synthesis route involves two key stages:

- **Synthesis of Amisulpride-d5:** This is achieved by using a deuterated starting material, specifically ethyl-d5 iodide, in the synthesis of the N-ethylpyrrolidine moiety of Amisulpride. The general synthesis of Amisulpride involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine.[5] By substituting ethyl iodide with ethyl-d5 iodide in the preparation of 2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, the deuterium labels are incorporated into the final Amisulpride-d5 molecule.
- **N-Oxidation of Amisulpride-d5:** The resulting Amisulpride-d5, a tertiary amine, can then be selectively oxidized at the nitrogen atom of the pyrrolidine ring to yield **Amisulpride-d5 N-**

Oxide. This is a common transformation for tertiary amines and can be achieved using various oxidizing agents.[6][7]



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Caption: Proposed two-stage synthesis pathway for **Amisulpride-d5 N-Oxide**.

Experimental Protocol: N-Oxidation of Amisulpride-d5

The following is a generalized, yet robust, protocol for the N-oxidation of Amisulpride-d5. This protocol is based on well-established procedures for the N-oxidation of tertiary amines.[6][7]

- **Dissolution:** Dissolve Amisulpride-d5 in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.
- **Cooling:** Cool the solution to 0°C in an ice bath with continuous stirring.
- **Addition of Oxidizing Agent:** Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), dissolved in the same solvent, to the cooled Amisulpride-d5 solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
- **Extraction:** Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Amisulpride-d5 N-Oxide**.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure **Amisulpride-d5 N-Oxide**.

Analytical Characterization

The identity and purity of the synthesized **Amisulpride-d5 N-Oxide** must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule.

- **Expected Molecular Ion:** For **Amisulpride-d5 N-Oxide** ($C_{17}H_{22}D_5N_3O_5S$), the expected monoisotopic mass is approximately 390.2 g/mol. In electrospray ionization (ESI) positive mode, the protonated molecule $[M+H]^+$ would be observed at m/z 391.2.
- **Fragmentation Pattern:** Tandem mass spectrometry (MS/MS) will reveal characteristic fragment ions. While a specific mass spectrum for **Amisulpride-d5 N-Oxide** is not widely published, based on the structure of Amisulpride N-Oxide, a prominent fragment would likely

correspond to the loss of the N-oxide moiety and other characteristic cleavages of the side chain.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

- ^1H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic and aliphatic protons of the Amisulpride N-Oxide structure. The signals corresponding to the ethyl group attached to the pyrrolidine nitrogen will be absent or significantly reduced in intensity due to the deuterium substitution.
- ^{13}C NMR: The carbon-13 NMR spectrum will show all the expected carbon signals. The carbons of the deuterated ethyl group will exhibit triplet splitting due to coupling with deuterium (spin $I=1$).
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH , CH_2 , and CH_3 groups, further confirming the structure.

Applications in Research

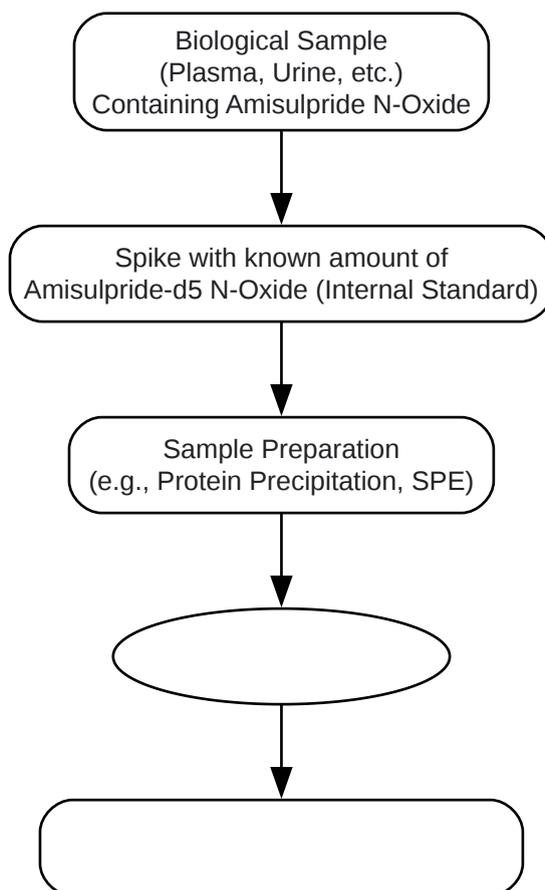
Amisulpride-d5 N-Oxide is a valuable tool for a range of research applications, primarily centered around its use as an internal standard in quantitative bioanalysis.

Internal Standard in LC-MS/MS Bioanalysis

The primary application of **Amisulpride-d5 N-Oxide** is as an internal standard for the accurate quantification of Amisulpride N-Oxide in biological matrices such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

- Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus allowing for accurate correction.
- Compensation for Sample Loss: It accounts for any loss of the analyte during sample preparation, extraction, and handling.

- Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[9]



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Caption: Workflow for bioanalysis using **Amisulpride-d5 N-Oxide** as an internal standard.

Pharmacokinetic and Drug Metabolism Studies

By enabling the accurate quantification of Amisulpride N-Oxide, this deuterated standard is crucial for:

- Characterizing the Pharmacokinetic Profile: Determining the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride N-Oxide.
- Investigating Drug-Drug Interactions: Assessing how co-administered drugs affect the metabolism of Amisulpride to its N-oxide metabolite.

- Metabolic Phenotyping: Understanding the inter-individual variability in the formation of Amisulpride N-Oxide.

Conclusion

Amisulpride-d5 N-Oxide is an essential research tool for scientists and drug development professionals engaged in the study of Amisulpride. Its well-defined physicochemical properties and its critical role as an internal standard in bioanalytical methods make it indispensable for obtaining high-quality, reliable data in pharmacokinetic and drug metabolism studies. This technical guide provides a comprehensive overview to support the effective utilization of **Amisulpride-d5 N-Oxide** in advancing our understanding of the disposition and metabolic fate of Amisulpride.

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